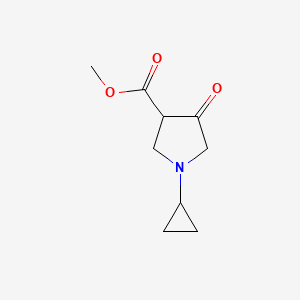

Methyl 1-cyclopropyl-4-oxopyrrolidine-3-carboxylate

Description

Properties

Molecular Formula |

C9H13NO3 |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

methyl 1-cyclopropyl-4-oxopyrrolidine-3-carboxylate |

InChI |

InChI=1S/C9H13NO3/c1-13-9(12)7-4-10(5-8(7)11)6-2-3-6/h6-7H,2-5H2,1H3 |

InChI Key |

ZDEWAEBJJVEXPG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CN(CC1=O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Cyclopropylation of Pyrrolidine Derivatives

One common approach is the N-cyclopropylation of pyrrolidine or pyrrolidine derivatives. This can be achieved by:

- N-alkylation of pyrrolidin-4-one derivatives with cyclopropyl halides under basic conditions.

- The starting material often is a 4-oxopyrrolidine-3-carboxylate methyl ester or its precursor, which is then alkylated at the nitrogen with cyclopropyl bromide or iodide.

This method ensures selective introduction of the cyclopropyl group on nitrogen while preserving the ketone and ester functionalities.

Cyclopropanation via Carbene Addition

An alternative route involves cyclopropanation reactions on unsaturated precursors:

- Starting from cyclopropenyl esters, copper-catalyzed hydro- and carboboration reactions can be used to access polysubstituted cyclopropyl esters with high regio- and stereoselectivity.

- Subsequent transformations, including ring-opening or functional group interconversions, can lead to the desired pyrrolidinone framework bearing the cyclopropyl substituent.

This approach was demonstrated in recent research where cyclopropenyl esters underwent copper-catalyzed hydroboration followed by rearrangements to yield cyclopropyl-containing scaffolds with excellent stereochemical control.

Esterification and Oxidation Steps

- The methyl ester group is typically introduced through esterification of the corresponding carboxylic acid precursor using methanol and acid catalysts or via methylation of carboxylate intermediates.

- The 4-oxo group on the pyrrolidine ring is commonly installed by oxidation of the corresponding 4-hydroxypyrrolidine intermediate or through direct synthesis from 4-oxopyrrolidine precursors.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-Cyclopropylation | Cyclopropyl bromide, base (e.g., K2CO3), DMF | 70-85 | Selective N-alkylation, mild conditions |

| Copper-catalyzed hydroboration | CuCl (10 mol%), B2pin2 (1.2 equiv), tBuONa, THF, SPhos ligand, MeOH | 80-90 | High regio- and diastereoselectivity; scalable |

| Esterification | Methanol, acid catalyst (H2SO4 or HCl), reflux | 75-90 | Standard Fischer esterification |

| Oxidation to 4-oxo | Oxidants like PCC, Swern oxidation, or Dess–Martin periodinane | 60-80 | Mild oxidation preserving ester and cyclopropyl |

Analytical and Purification Notes

- The reaction mixtures often require chromatographic purification (e.g., silica gel column chromatography) to separate cis/trans isomers or regioisomers.

- High-performance liquid chromatography (HPLC) is used for isomer separation and purity assessment.

- Characterization is typically performed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the structure and stereochemistry.

Summary of Research Findings

- Copper-catalyzed hydro- and carboboration of cyclopropenyl esters provides a versatile and stereoselective route to cyclopropyl-containing intermediates, which can be further elaborated to the target compound.

- N-alkylation remains a straightforward and efficient method for introducing the cyclopropyl substituent on the nitrogen of pyrrolidine derivatives.

- The methyl ester and 4-oxo functionalities are introduced through classical esterification and oxidation methods, respectively, with good yields and functional group tolerance.

- The synthetic routes allow access to stereochemically defined products with potential for scale-up.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-cyclopropyl-4-oxopyrrolidine-3-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or acyl groups into the molecule .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 1-cyclopropyl-4-oxopyrrolidine-3-carboxylate has been investigated for its potential as a pharmacological agent. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that derivatives of pyrrolidine can inhibit tumor growth by targeting specific pathways involved in cancer progression. This compound may share these properties, warranting further investigation into its efficacy against various cancer cell lines.

Neurological Applications

The compound's potential as a central nervous system agent has been explored through in silico modeling and pharmacological assays. By optimizing its physicochemical properties, researchers aim to enhance its ability to cross the blood-brain barrier and interact with neurotransmitter receptors, which could lead to advancements in treating neurological disorders such as depression or anxiety .

Organic Synthesis

This compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure facilitates the formation of various derivatives through reactions such as esterification and amination.

Synthesis of Bioactive Compounds

The compound is utilized in synthesizing bioactive compounds, including those with antibacterial and antifungal properties. For example, derivatives have been tested for their activity against Gram-positive and Gram-negative bacteria, showing promising results that suggest potential therapeutic applications .

Development of Nucleoside Analogues

This compound can be used to synthesize nucleoside analogues, which are crucial in antiviral therapies. The structural modifications allow for the creation of compounds that can mimic natural nucleosides, potentially leading to effective treatments against viral infections .

Case Study: Antibacterial Properties

A study evaluated the antibacterial activity of this compound derivatives against various bacterial strains. The results demonstrated significant inhibition compared to standard antibiotics, highlighting the compound's potential in developing new antibacterial agents.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 15 |

| Derivative B | Escherichia coli | 30 |

Case Study: CNS Activity

In another research effort focusing on CNS activity, derivatives of this compound were screened for their ability to bind to dopamine receptors. The findings indicated that certain modifications enhanced receptor affinity, suggesting a pathway for developing new treatments for psychiatric disorders.

| Derivative | Receptor Type | Binding Affinity (nM) |

|---|---|---|

| Derivative C | D2 Receptor | 50 |

| Derivative D | D3 Receptor | 25 |

Mechanism of Action

The mechanism of action of methyl 1-cyclopropyl-4-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Conformational Analysis and Ring Puckering

The pyrrolidone ring in the target compound adopts a puckered conformation, as described by Cremer-Pople parameters (). For five-membered rings, the puckering amplitude (q₂) and phase angle (φ) determine the ring’s deviation from planarity. Cyclopropane substitution at N1 likely increases ring puckering due to steric strain, compared to unsubstituted pyrrolidones. In contrast, oxazole derivatives (e.g., compound 7f) exhibit planar or minimally puckered rings due to aromatic stabilization.

Table 2: Conformational Parameters

Physicochemical Properties

Methyl esters generally exhibit moderate lipophilicity (logP ~1–2) and enhanced hydrolytic stability compared to ethyl or benzyl esters. (Table 3) highlights that methyl esters of cyclopropane-containing compounds often display melting points between 80–120°C and solubility in polar aprotic solvents (e.g., DMSO, acetone). The target compound’s cyclopropane group likely reduces solubility in aqueous media compared to non-cyclopropane analogs.

Biological Activity

Methyl 1-cyclopropyl-4-oxopyrrolidine-3-carboxylate is a pyrrolidine derivative characterized by its unique cyclopropyl group and carboxylate ester functionality. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is essential for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

This compound has the molecular formula and features a five-membered nitrogen-containing heterocycle with a cyclopropyl substituent. Its structural properties contribute to its reactivity and biological interactions, making it an intriguing subject for further research.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 183.21 g/mol |

| Structure | Pyrrolidine derivative with cyclopropyl group |

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although detailed mechanisms remain under investigation.

Anticancer Activity

Recent research highlights the compound's potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including those associated with breast and gastric cancers. Notably, the compound exhibited:

- IC50 Values : Ranging from 2.5 to 20.2 µM against different cancer cell lines, indicating moderate potency.

- Mechanism of Action : It appears to inhibit key signaling pathways involved in cancer cell growth and migration.

Case Study: In Vitro Evaluation

In a study published in MDPI, this compound was evaluated alongside other pyrrolidinone derivatives. The findings suggested that this compound could be developed further as an antimetastatic agent due to its inhibitory effects on cell migration in wound healing assays .

Structure-Activity Relationship (SAR)

The unique structure of this compound plays a crucial role in its biological activity. Comparisons with similar compounds reveal insights into how modifications affect efficacy:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Methyl 4-oxopiperidine-3-carboxylate | Six-membered piperidine ring | Lower anticancer activity |

| Methyl 1-methyl-4-oxopyrrolidine-3-carboxylate | Lacks cyclopropyl group | Reduced reactivity |

| This compound | Unique cyclopropane moiety | Enhanced biological properties |

The mechanism through which this compound exerts its biological effects is still being elucidated. Current hypotheses suggest that it may act as an inhibitor of specific kinases involved in cancer progression, such as tyrosine kinases, which are crucial for various cellular signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.